molecular formula C26H38O4 B195211 Gestonorone caproate CAS No. 1253-28-7

Gestonorone caproate

Cat. No. B195211
CAS RN: 1253-28-7
M. Wt: 414.6 g/mol
InChI Key: XURCMZMFZXXQDJ-UKNJCJGYSA-N
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Safety and Hazards

Side effects of gestonorone caproate include worsened glucose tolerance, decreased libido in men, and injection site reactions . It may also decrease the anticoagulant activities of certain drugs .

Biochemical Analysis

Biochemical Properties

Gestonorone caproate is a synthetic progestogen . It acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It does not have any other significant hormonal activity .

Cellular Effects

This compound exerts its effects by modulating gene expression and cellular activity in a way that diminishes estrogen-driven tissue proliferation . This is particularly beneficial in conditions such as endometriosis and uterine fibroids, where excessive growth of endometrial tissue is a primary concern . Additionally, in the context of certain cancers, this compound can inhibit the growth of hormone-sensitive tumor cells, providing a therapeutic benefit .

Molecular Mechanism

The mechanism of action of this compound is primarily centered around its interaction with progesterone receptors . As a progestogen, it mimics the activity of natural progesterone, a hormone crucial for regulating the menstrual cycle and maintaining pregnancy . By binding to progesterone receptors in target tissues, this compound exerts its effects .

Temporal Effects in Laboratory Settings

This compound has a half-life of 7.5 ± 3.1 days when administered intramuscularly . Its effects last for more than 21 days . The metabolites of this compound are eliminated 72% in feces and 28% in urine .

Metabolic Pathways

This compound undergoes reduction at the C5, C3, and C20 positions . The metabolites include 19-Norpregnanetriol and 19-Norpregnanediol-20-one .

Transport and Distribution

This compound is typically administered via intramuscular injection, a method that ensures slow and sustained release of the drug into the bloodstream . This mode of administration is particularly advantageous for maintaining steady drug levels over an extended period, which is essential for the management of chronic conditions .

Subcellular Localization

As a progestogen, it is known to bind to progesterone receptors, which are typically located in the cytoplasm and nucleus of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gestonorone caproate is synthesized through the esterification of gestronol (17α-hydroxy-19-norprogesterone) with caproic acid (hexanoic acid). The reaction typically involves the use of an acid catalyst to facilitate the esterification process .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The esterification reaction is conducted in large reactors, and the product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Gestonorone caproate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-4-5-6-7-24(29)30-26(17(2)27)15-13-23-22-10-8-18-16-19(28)9-11-20(18)21(22)12-14-25(23,26)3/h16,20-23H,4-15H2,1-3H3/t20-,21+,22+,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCMZMFZXXQDJ-UKNJCJGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871837
Record name Gestonorone caproate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1253-28-7
Record name Gestonorone caproate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Gestonorone caproate [USAN:INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gestonorone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Gestonorone caproate
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Record name Gestonorone caproate
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Record name GESTONORONE CAPROATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does gestonorone caproate influence the levels of luteinizing hormone (LH) in the body?

A2: [] Yes, research indicates that treatment with this compound can suppress plasma LH and serum LH levels. This effect is also observed with another antiandrogen, cyproterone acetate. []

Q2: What is the impact of this compound on the mammary gland development in fetuses?

A3: [] Studies on mice have shown that administering this compound during the initial differentiation of mammary gland rudiments in fetuses can lead to the feminization of some mammary rudiments in male fetuses. [] The exact mechanisms behind this are still under investigation, but androgenic, antiandrogenic, or antigonadotropic effects of the progestogen are considered as possibilities.

Q3: Has this compound demonstrated any clinical efficacy in treating BPH?

A4: [, ] Yes, several studies have explored the use of this compound in managing BPH. Clinical results suggest that it can bring about both subjective and objective improvements in patients, with some studies reporting a reduction in residual urine volume and improvement in uroflowmetry. [] Additionally, cystoscopic examinations after treatment have suggested a reduction in urethral lumen occlusion in a significant proportion of patients. []

Q4: Are there any histological changes observed in endometrial carcinoma after treatment with this compound?

A6: [] Yes, studies involving pre-hysterectomy administration of this compound in patients with stage I endometrial carcinoma have revealed notable histological changes. The treatment generally led to tumor regression and increased differentiation, particularly in tumors that initially exhibited some degree of differentiation. []

Q5: What are some of the limitations of using this compound?

A7: [] Despite its potential benefits, this compound use comes with certain limitations. A significant concern is the potential for side effects, especially those related to sexual function. Progestational agents like this compound can interfere with the pituitary-gonadal axis, leading to sexual dysfunction in some patients. [] Another point to note is the potential for prostate cancer to co-exist with BPH, which necessitates careful diagnosis and monitoring as antiandrogen therapy might mask or influence the progression of prostate cancer. []

Q6: How does the duration of this compound treatment affect its efficacy in reducing prostate size?

A8: [] Studies using transrectal ultrasonography to monitor prostatic weight in patients undergoing this compound treatment for BPH have provided insights into the impact of treatment duration. The findings suggest that while discontinuation of treatment often leads to prostate re-enlargement, continuous administration might not always guarantee a consistent reduction in size. [] While some cases show continued size reduction with prolonged treatment, others demonstrate an initial rapid decrease followed by stabilization or even gradual re-enlargement despite continued therapy. []

Q7: Has research identified any specific genes associated with the risk of developing BPH that could be potential targets for this compound?

A9: [] Yes, a genome-wide association study (GWAS) has identified a potential link between a variant in the progesterone receptor (PGR) gene and BPH risk. [] This finding is particularly relevant as this compound is a PGR agonist and its mechanism of action involves interacting with the progesterone receptor. [] This discovery highlights the potential of using genetic information to identify individuals who might benefit most from this compound treatment.

Q8: Have there been any observations of specific cell types within prostatic tissue following this compound treatment?

A10: [] Yes, during electron microscopic studies on the effects of this compound on benign prostatic hyperplasia, researchers have observed the presence of endocrine or argyrophil cells in prostatic adenoma tissue. [] While the significance of this finding is not fully understood, it suggests that this compound might influence the cellular composition of prostatic tissue, potentially contributing to its therapeutic effects.

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